molecular formula C11H12F3NO B13941516 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

Cat. No.: B13941516
M. Wt: 231.21 g/mol
InChI Key: BIWDZFZPOSLECI-UHFFFAOYSA-N
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Description

Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)-: is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a benzenamine core substituted with a cyclopropyl group at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 4-position. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide or other strong bases in polar solvents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic substitution: Substituted benzenamines.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • Benzenamine, 2-cyclopropyl-4-methoxy-6-(trifluoromethyl)-
  • Benzenamine, 2-cyclopropyl-6-methoxy-4-(methyl)-
  • Benzenamine, 2-cyclopropyl-6-methoxy-4-(chloro)-

Uniqueness: The presence of the trifluoromethyl group in Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- distinguishes it from other similar compounds This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-16-9-5-7(11(12,13)14)4-8(10(9)15)6-2-3-6/h4-6H,2-3,15H2,1H3

InChI Key

BIWDZFZPOSLECI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)C2CC2)C(F)(F)F

Origin of Product

United States

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